3-(1,1,2,2-Tetrafluoroethoxy)thiophenol
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Overview
Description
3-(1,1,2,2-Tetrafluoroethoxy)thiophenol is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of a thiophenol group attached to a tetrafluoroethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)thiophenol typically involves the reaction of thiophenol with 1,1,2,2-tetrafluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the tetrafluoroethoxy group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction parameters are carefully controlled to maintain consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2-Tetrafluoroethoxy)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The tetrafluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfonic acids, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
3-(1,1,2,2-Tetrafluoroethoxy)thiophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-(1,1,2,2-Tetrafluoroethoxy)thiophenol involves its interaction with specific molecular targets and pathways. The tetrafluoroethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions. The thiophenol group can form strong bonds with metal ions and other electrophiles, making it a versatile ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether: Another fluorinated compound with similar applications in high-performance materials.
3-(1,1,2,2-Tetrafluoroethoxy)aniline: A related compound used in chemical synthesis and research.
Uniqueness
3-(1,1,2,2-Tetrafluoroethoxy)thiophenol is unique due to the presence of both a thiophenol group and a tetrafluoroethoxy moiety. This combination imparts distinct chemical properties, making it valuable in various applications. Its ability to undergo multiple types of reactions and form diverse derivatives further enhances its utility in scientific research and industrial applications .
Properties
IUPAC Name |
3-(1,1,2,2-tetrafluoroethoxy)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4OS/c9-7(10)8(11,12)13-5-2-1-3-6(14)4-5/h1-4,7,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDGLNYZRKYJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)OC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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